molecular formula C14H12F4O5S B14040255 Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Cat. No.: B14040255
M. Wt: 368.30 g/mol
InChI Key: PRWMPCQTTIRYMD-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzo[7]annulene derivative featuring a trifluoromethanesulfonyl (TFS) group at position 9 and a methyl ester at position 3. The benzo[7]annulene core consists of a seven-membered ring fused to a benzene ring, with dihydro (6,7-dihydro-5H) saturation. The fluorine atom likely increases the molecular weight by ~19 g/mol (approximate atomic mass of fluorine), yielding an estimated exact mass of 369.04 g/mol for the fluorinated compound.

The TFS group (‑OSO₂CF₃) is a strong electron-withdrawing moiety, often employed as a leaving group in nucleophilic substitution reactions or as a stabilizer in intermediates. The methyl ester enhances solubility in organic solvents, making the compound suitable for use in cross-coupling reactions or as a precursor in pharmaceutical synthesis .

Properties

Molecular Formula

C14H12F4O5S

Molecular Weight

368.30 g/mol

IUPAC Name

methyl 1-fluoro-5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate

InChI

InChI=1S/C14H12F4O5S/c1-22-13(19)10-7-6-8-9(12(10)15)4-2-3-5-11(8)23-24(20,21)14(16,17)18/h5-7H,2-4H2,1H3

InChI Key

PRWMPCQTTIRYMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Fluorination Fluorinating agent or fluorinated precursor Installation of 4-fluoro substituent
2 Oxidation Standard oxidation protocols Formation of 5-oxo group
3 Triflation Triflic anhydride, pyridine, RT Formation of triflate at 9-position
4 Carbonylation Pd catalyst, CO, MeOH Methyl ester formation at 3-position
5 Cross-coupling Pd or Ni catalyst, boronic acid, base Introduction of side chains at triflate site
6 Protective group removal HCl in dioxane or methanol Deprotection of amines or esters
7 Demethylation Boron trifluoride etherate Cleavage of methoxy groups to phenols

Analytical and Yield Data

  • Yields for triflation reactions typically range from 62% to 88% depending on conditions and scale.
  • Cross-coupling reactions with boronic acids give yields between 70% and 90%, showing good efficiency and functional group tolerance.
  • Protective group manipulations proceed with high selectivity and minimal side reactions.
  • The overall synthetic route is scalable and amenable to structural diversification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonyl ester group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Non-Fluorinated Analog

Compound : Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate (CAS RN 2114341-38-5)
Key Differences :

  • Absence of the 4-fluoro substituent.
  • Lower molecular weight (exact mass 350.04 vs. estimated 369.04 g/mol for the fluorinated variant).
    Impact :
  • The non-fluorinated analog may exhibit higher lipophilicity due to the lack of fluorine’s polarity, affecting solubility profiles .

Simple Triflates

Compound : 2-Methylphenyl trifluoromethanesulfonate (CAS RN 66107-34-4)
Key Differences :

  • Simpler aromatic system (monocyclic benzene vs. benzo[7]annulene).
  • No ester or fluorine substituents. Impact:
  • The benzo[7]annulene core in the target compound introduces ring strain and conformational flexibility, which may influence reactivity in cycloaddition or polymerization reactions.
  • The methyl ester in the target compound provides a handle for further functionalization, unlike 2-methylphenyl triflate, which is primarily used as a triflating agent .

Sulfonylurea Herbicides

Compounds :

  • Triflusulfuron methyl ester
  • Metsulfuron methyl ester
    Key Differences :
  • Sulfonylurea backbone with triazine rings (vs. benzo[7]annulene).
  • Biological applications (herbicidal activity) vs. synthetic utility of the target compound.
    Impact :
  • Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the target compound’s TFS group suggests roles in organic synthesis (e.g., as a leaving group).
  • The methyl ester in both classes improves bioavailability but serves divergent purposes: herbicide stability vs. synthetic intermediate solubility .

Data Table: Comparative Analysis

Property Target Compound (Fluorinated) Non-Fluorinated Analog 2-Methylphenyl Triflate Metsulfuron Methyl Ester
Molecular Formula C₁₄H₁₂F₄O₅S C₁₃H₁₂F₃O₅S C₈H₇F₃O₃S C₁₄H₁₅N₅O₆S
Exact Mass (g/mol) ~369.04 350.04 240.20 389.07
Key Substituents 4-F, TFS, methyl ester TFS, methyl ester TFS, methylphenyl Sulfonylurea, triazine, methyl
Primary Application Synthetic intermediate Synthetic intermediate Triflating agent Herbicide
Solubility (Organic Solvents) High Moderate High Low to moderate

Research Findings and Implications

  • TFS Group Utility : Like 2-methylphenyl triflate, the TFS moiety in the target compound is expected to act as a superior leaving group in SN2 reactions, though its bulkier benzo[7]annulene system may sterically hinder nucleophilic attacks .
  • Divergent Applications : While sulfonylurea methyl esters target plant enzymes, the benzo[7]annulene derivatives are more likely to serve in materials science (e.g., liquid crystals) or as pharmacophores due to their extended π-systems .

Biological Activity

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate (CAS No. 2114341-55-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H12F4O5S
  • Molecular Weight : 368.30 g/mol
  • Purity : ≥ 98%
  • Storage Conditions : Stable at 20ºC for up to two years .

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of key enzymes involved in metabolic pathways.
  • Anticancer Activity : Related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting a potential for Methyl 4-fluoro compound in cancer therapy.
  • Modulation of Signaling Pathways : The presence of fluorinated groups may enhance the lipophilicity and bioavailability, allowing for better modulation of cellular signaling pathways.

Biological Activity Studies

Although specific studies on Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate are scarce, the following data from related compounds can provide insights into its potential biological activities.

Compound Activity IC50 Value Cell Line/Model
Trifluoromethyl sulfonamidesAnticancer~50 µMVarious cancer cell lines
Sulfonyl derivativesEnzyme inhibitionVaries (μM range)Enzymatic assays
Fluorinated benzoic acidsAntimicrobial~30 µMBacterial strains

Case Studies

  • Anticancer Potential : A study on trifluoromethyl-containing compounds demonstrated their ability to inhibit tumor growth in vivo models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
  • Enzyme Inhibition : Research has shown that sulfonyl derivatives can effectively inhibit enzymes such as carbonic anhydrase and certain kinases, leading to decreased tumor cell proliferation.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The trifluoromethanesulfonyl (triflyl) group introduces steric and electronic challenges during synthesis. To optimize:

  • Use microwave-assisted synthesis to reduce reaction time and improve yield for annulene ring formation .
  • Introduce the triflyl group via nucleophilic substitution (e.g., using trifluoromethanesulfonic anhydride) under anhydrous conditions to avoid hydrolysis .
  • Monitor intermediates by HPLC-MS with a C18 column (e.g., 2.6 μm particle size, 100 Å pore) and acetonitrile/water mobile phase to track substitution efficiency .

Q. How can the compound’s stability be assessed under different storage conditions?

Stability studies should include:

  • Accelerated degradation testing at 40°C/75% RH for 6 months, with periodic analysis via NMR (e.g., ¹⁹F NMR for trifluoromethyl integrity) and LC-HRMS .
  • Evaluate photostability under UV-Vis light (300–800 nm) in quartz cells, comparing degradation rates in inert vs. aerobic atmospheres .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

  • X-ray crystallography for resolving the annulene ring’s conformation and triflyl group orientation.
  • DSC/TGA to assess thermal stability (e.g., decomposition onset temperature).
  • GC-MS with a DB-5MS column (30 m × 0.25 mm) for quantifying residual solvents (<1% threshold) .

Advanced Research Questions

Q. How does the electronic nature of the triflyl group influence reactivity in cross-coupling reactions?

The triflyl group’s strong electron-withdrawing effect enhances electrophilicity at the annulene’s C9 position. To study:

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity in Suzuki-Miyaura couplings .
  • Compare reaction rates with non-triflylated analogs using kinetic profiling (e.g., in situ IR spectroscopy).

Q. What strategies can resolve contradictions in observed vs. predicted solubility in polar solvents?

Discrepancies may arise from π-stacking in the benzo[7]annulene core. Mitigation approaches:

  • Use co-solvent systems (e.g., DMSO/water gradients) to disrupt aggregation.
  • Validate solubility via dynamic light scattering (DLS) to detect nanoaggregates in solution .

Q. How can the compound’s potential as a bioactive intermediate be systematically evaluated?

  • Screen against kinase targets (e.g., EGFR, VEGFR2) using SPR biosensors (KD < 10 μM threshold).
  • Perform metabolic stability assays in human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .

Methodological Considerations

Q. What precautions are critical when handling the triflyl group to avoid decomposition?

  • Store the compound under argon at −20°C to prevent hydrolysis.
  • Use silica gel TLC plates (F₂₅₄) with ethyl acetate/hexane (3:7) to detect degradation products during synthesis .

Q. How can researchers address low yields in annulene ring formation?

  • Optimize ring-closing metathesis (RCM) using Grubbs II catalyst (5 mol%) in refluxing dichloroethane.
  • Quench reactions with ethyl vinyl ether and purify via flash chromatography (230–400 mesh silica, hexane/EtOAc) .

Data Interpretation Guidelines

  • Contradictory NMR spectra : Use 2D NMR (COSY, HSQC) to distinguish diastereotopic protons in the dihydro-5H-benzo[7]annulene system.
  • Unexpected byproducts : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to identify sulfonic acid derivatives from triflyl hydrolysis .

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